molecular formula C22H38ClNO3 B2731626 1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1331209-41-6

1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2731626
CAS No.: 1331209-41-6
M. Wt: 400
InChI Key: GUROYJCCJFXVFI-UHFFFAOYSA-N
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Description

1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C22H38ClNO3 and its molecular weight is 400. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • New Oxidovanadium(V) Complexes : Research on synthesizing new oxidovanadium(V) complexes involving tert-butyl groups has been documented. These studies focus on the structural characterization and DFT (Density Functional Theory) studies of these complexes, highlighting the importance of tert-butyl groups in stabilizing certain molecular structures and facilitating specific reactions (Back et al., 2012).

Chemical Reactions and Mechanisms

  • Hydroperoxide Rearrangement : A study explored the rearrangement of hydroperoxides, including tert-butylhydroperoxide, highlighting its role in organic synthesis and industrial processes. This work provides insights into novel outcomes of hydroperoxide rearrangement, potentially relevant to compounds with similar tert-butyl groups (Hamann & Liebscher, 2000).

Antioxidant Activities

  • Media Effects on Antioxidant Activities : Research investigated the antioxidant activities of compounds including tert-butyl groups. The study emphasizes the impact of media on the antioxidant capabilities of these compounds, which could be pertinent to understanding the antioxidant properties of related compounds (Barclay et al., 1999).

Protection of Hydroxyl Groups

  • Protection as tert-Butyldimethylsilyl Derivatives : A foundational study on protecting hydroxyl groups using tert-butyl-based agents demonstrates the utility of such groups in synthetic chemistry. This research could be indirectly related to the manipulation and stability of hydroxyl groups in similar compounds (Corey & Venkateswarlu, 1972).

Novel Synthetic Methods and Applications

  • Synthesis of Phenyl Azetidines : A study focused on synthesizing substituted phenyl azetidines involving tert-butyl groups, which were evaluated as potential antimicrobial agents. This research illustrates the synthetic versatility of tert-butyl groups and their applications in developing new pharmacologically active compounds (Doraswamy & Ramana, 2013).

Properties

IUPAC Name

1-[2-(4-tert-butylphenoxy)ethoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO3.ClH/c1-17-12-18(2)14-23(13-17)15-20(24)16-25-10-11-26-21-8-6-19(7-9-21)22(3,4)5;/h6-9,17-18,20,24H,10-16H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUROYJCCJFXVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC(COCCOC2=CC=C(C=C2)C(C)(C)C)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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